molecular formula C12H18ClNO2 B1334207 1-Benzylpiperidin-3-one hydrochloride CAS No. 50606-58-1

1-Benzylpiperidin-3-one hydrochloride

Cat. No. B1334207
CAS RN: 50606-58-1
M. Wt: 243.73 g/mol
InChI Key: XDAGZUGDGORLMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzylpiperidin-3-one hydrochloride is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The compound is characterized by the presence of a piperidine ring, a benzyl group, and a hydrochloride moiety, which contribute to its chemical reactivity and potential for modification into diverse therapeutic agents.

Synthesis Analysis

The synthesis of related compounds, such as 1-benzyl-4-(chloromethyl)piperidine, has been described as a precursor for the development of potential pharmaceuticals. The reaction involves the formation of a 1-benzyl-1-azoniabicyclo[2.2.1]heptane system, which then allows for nucleophilic attack, yielding various N-benzylpiperidine and N-benzylpyrrolidine derivatives . Additionally, stereoselective syntheses of 1-alkyl-3-benzoyl-4-hydroxy-4-phenylpiperidine hydrochlorides have been reported, utilizing the Mannich reaction followed by intramolecular aldol condensation, demonstrating the versatility of piperidine derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using techniques such as 1H NMR and 13C NMR, which provide insights into the conformational isomers and stereochemistry of the compounds . For instance, 1-(3-n-butoxypropyl)-4-benzoyloxypiperidine hydrochloride has been studied using NMR, revealing the existence of two conformational isomers and their ability to form inclusion complexes with β-cyclodextrin .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that are essential for their transformation into pharmacologically active compounds. For example, the amination of 1-benzyl-3,4-epoxypiperidines with different amines in the presence of lithium perchlorate leads to the formation of trans-4-amino-1-benzyl-3-hydroxypiperidines, with regio- and stereoselectivity being a critical aspect of the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as hydrophobicity, significantly influence their retention and separation during analytical procedures like high-performance liquid chromatography (HPLC). The separation of enantiomers of 1-benzyl-4-[(5, 6-dimethoxy-1-indanon)-2-yl] methylpiperidine hydrochloride in plasma has been achieved using an avidin column, which is affected by the hydrophobicity of the spacer linking avidin to the silica support . This separation is crucial for the determination of enantiomer levels in biological samples, which is important for pharmacokinetic and pharmacodynamic studies.

Scientific Research Applications

1. Structural and Pharmacological Studies

1-Benzylpiperidin-3-one hydrochloride and its structural features were studied using various NMR methods, including Nuclear Overhauser effects. This compound forms inclusion complexes with β-cyclodextrin in aqueous solution, highlighting its potential for complex formation in pharmacological contexts (Kemel’bekov et al., 2013).

2. Catalytic Hydrogenation in Synthesis Processes

The compound has been explored in the context of catalytic hydrogenation. Specifically, its transformation under different conditions, including the use of 5% Pt/C catalysts, was studied to optimize reaction conditions and investigate catalyst activity, selectivity, and stability (Samardžić & Zrnčević, 2012).

3. Neurotransmitter Reuptake Inhibition

Research has been conducted on arylpiperazine-benzylpiperidines, which are derivatives of 1-Benzylpiperidin-3-one hydrochloride, for their potential as therapeutic agents in treating neuropsychiatric and neurodegenerative disorders. These compounds demonstrated significant reuptake inhibition of neurotransmitters, suggesting their utility in the development of new therapeutic agents (Paudel et al., 2016).

4. Chromatography-Free Synthesis

A study described the chromatography-free stereoselective synthesis of 3-benzylpiperidine variants, including 1-Benzylpiperidin-3-one hydrochloride. These methods are crucial for the efficient and scalable synthesis of such compounds, which have various applications in medicinal chemistry (Sivak et al., 2016).

5. Cholinesterase Inhibition

The compound's derivatives have been studied for their inhibitory activity against acetylcholinesterase (AChE), an enzyme target in Alzheimer's disease treatment. These studies help in understanding the structure-activity relationships and potential therapeutic applications of such inhibitors (Rangappa & Basappa, 2005).

Mechanism of Action

Mode of Action

The mode of action of 1-Benzylpiperidin-3-one hydrochloride is not well-understood at this time. It is hypothesized that the compound may interact with its targets, leading to changes in cellular processes. More detailed studies are required to elucidate the exact nature of these interactions and the resulting changes .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile .

Result of Action

It is hypothesized that the compound may have various effects at the molecular and cellular levels, depending on its targets and the biochemical pathways it affects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Benzylpiperidin-3-one hydrochloride. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets . .

Safety and Hazards

The safety information for 1-Benzylpiperidin-3-one hydrochloride includes a warning signal word and hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

1-benzylpiperidin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWSFXNSJDMRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CN(C1)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198654
Record name 1-Benzyl-3-piperidone hydrochloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylpiperidin-3-one hydrochloride

CAS RN

50606-58-1
Record name 1-Benzyl-3-piperidone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50606-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-3-piperidone hydrochloride hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050606581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-3-piperidone hydrochloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-3-piperidone hydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.479
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzylpiperidin-3-one hydrochloride
Reactant of Route 2
1-Benzylpiperidin-3-one hydrochloride
Reactant of Route 3
1-Benzylpiperidin-3-one hydrochloride
Reactant of Route 4
Reactant of Route 4
1-Benzylpiperidin-3-one hydrochloride
Reactant of Route 5
Reactant of Route 5
1-Benzylpiperidin-3-one hydrochloride
Reactant of Route 6
1-Benzylpiperidin-3-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.